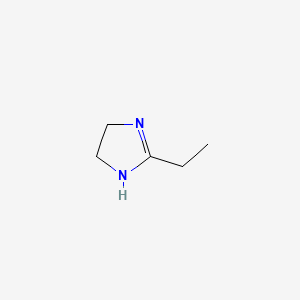

2-Ethyl-2-imidazoline

Overview

Description

2-Ethyl Imidazole is a colorless to yellowish solid with an amine-like odor . It is a versatile intermediate used as a building block for active ingredients as well as in epoxy curing .

Synthesis Analysis

Imidazoline surfactants belong to the category of cationic surfactants. They are often quaternary nitrogen salts and are widely used both in non-aqueous systems and in applications such as textile softeners, dispersants, and emulsifiers . The fatty imidazolines were synthesized by cyclizing the diamides at 150 C for 2 hr under reduced pressure in a 92% yield .Molecular Structure Analysis

Imidazole is a 5-membered planar ring, which is soluble in water and other polar solvents. It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis

2-Ethyl-2-imidazoline can participate in various chemical reactions due to its imidazole ring. It can act as a nucleophile and engage in substitution reactions or serve as a ligand in coordination chemistry. Reactions of [RuH (CO)CI (PPh3)3] have been carried out with imidazole, 2-methylimidazole, 2-ethylimidazole and pyrazole in the presence of suitable anions [BF4-,BPh4-,ClO4-,&PF6-] .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .Scientific Research Applications

Corrosion Inhibition

2-Ethyl-2-imidazoline and its derivatives have been extensively studied for their application as corrosion inhibitors. Research has shown that these compounds are effective in preventing corrosion of materials like carbon steel in various acidic environments. For instance, an experimental study demonstrated the effectiveness of 1-(2-ethylamino)-2-methylimidazoline (a derivative of this compound) in inhibiting corrosion, attributed to the compound's active sites and plane geometry of its heterocyclic ring, which promotes coordination with metal surfaces (Cruz, Martinez, Genescà, & García-Ochoa, 2004). Another study on halogen-substituted imidazoline derivatives further confirmed their role as corrosion inhibitors for mild steel in hydrochloric acid solution (Zhang, Xu, Yang, Yin, Liu, & Chen, 2015).

Synthesis and Structural Analysis

2-Imidazolines, including this compound, are also a focus in synthetic chemistry. A study on the facile and efficient synthesis of 2-imidazolines from aldehydes using hydrogen peroxide and sodium iodide highlights the interest in developing green and efficient methodologies for producing these compounds (Bai, Xu, Chen, Yang, & Li, 2011). Additionally, research on the microwave-assisted synthesis and crystal structures of 2-imidazolines shows the advancement in techniques for the preparation of these compounds, emphasizing the importance of green chemistry in this field (Hoz, Díaz‐Ortiz, Mateo, Moral, Moreno, Elguero, Foces-Foces, Rodríguez, & Sánchez-Migallón, 2006).

Medical Research

In the medical field, derivatives of this compound have been studied for their potential in treating various conditions. For example, a series of 2-imidazoline derivatives were synthesized and evaluated as potential inhibitors of human monoamine oxidase, which is relevant for the treatment of neuropsychiatric and neurodegenerative disorders (Shetnev, Osipyan, Baykov, Sapegin, Chirkova, Korsakov, Petzer, Engelbrecht, & Petzer, 2019). Additionally, the synthesis and evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives as potential antihypertensive agents highlight the versatility of 2-imidazoline derivatives in developing cardiovascular medications (Touzeau, Arrault, Guillaumet, Scalbert, Pfeiffer, Rettori, Renard, & Mérour, 2003).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, studies have been conducted on imidazoline corrosion inhibitors in crude oils. For instance, a method involving liquid chromatography/electrospray ionisation mass spectrometry was developed to estimate low concentrations of individual imidazolines in crude oils, which is crucial for understanding the fate of these compounds in the environment (McCormack, Jones, & Rowland, 2002).

Agricultural Chemistry

2-Imidazoline was also identified as a minor conversion product of ethylenethiourea in plants, suggesting its role as a residue of ethylenebisdithiocarbamate fungicides, which are widely used in agriculture (Vonk & Sijpesteijn, 1971).

Mechanism of Action

Imidazole nucleus forms the main structure of some well-known components of human organisms, that is, the amino acid histidine, Vit-B12, a component of DNA base structure and purines, histamine, and biotin . Imidazole-containing drugs have a broaden scope in remedying various dispositions in clinical medicine .

Safety and Hazards

2-Ethyl-2-imidazoline may cause severe skin burns and eye damage. It may also damage the unborn child . Precautionary measures include obtaining special instructions before use, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazole and benzimidazole rings are the most important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

Biochemical Analysis

Biochemical Properties

2-Ethyl-2-imidazoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a ligand for imidazoline receptors, which are involved in several physiological processes. The compound interacts with enzymes such as monoamine oxidase (MAO) and nitric oxide synthase (NOS), influencing their activity. These interactions are crucial for the regulation of neurotransmitter levels and the production of nitric oxide, respectively . Additionally, this compound has been shown to bind to α2-adrenergic receptors, modulating their activity and affecting neurotransmission .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . Furthermore, this compound affects the expression of genes related to oxidative stress and inflammation, thereby impacting cellular responses to stress and injury . The compound also influences cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to imidazoline receptors, leading to the activation or inhibition of downstream signaling pathways . For example, its interaction with imidazoline I2 receptors results in the modulation of monoamine oxidase activity, affecting neurotransmitter levels . Additionally, this compound can inhibit nitric oxide synthase, reducing the production of nitric oxide and influencing vascular tone and immune responses . The compound also affects gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been shown to result in adaptive changes in cellular function, such as alterations in receptor expression and enzyme activity . These changes can affect the overall response of cells to the compound and may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect, and exceeding this threshold can lead to toxicity . These findings highlight the importance of careful dosage optimization in the use of this compound for therapeutic purposes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity and potential therapeutic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters . These factors determine the overall bioavailability and efficacy of this compound in different biological contexts .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound can be targeted to the mitochondria, where it affects mitochondrial function and energy production . The compound’s subcellular localization is essential for its role in modulating cellular processes and responses .

Properties

IUPAC Name |

2-ethyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-2-5-6-3-4-7-5/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPKCFBHJFNUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239233 | |

| Record name | 2-Imidazoline, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-52-9 | |

| Record name | 2-Ethylimidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazoline, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazoline, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-2-imidazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Ethyl-2-imidazoline contribute to polyamide synthesis?

A: this compound acts as a monomer in a ring-opening polyaddition reaction with dicarboxylic acids to produce polyamides []. This reaction occurs at elevated temperatures (around 220°C) where the imidazoline ring opens and reacts with the carboxylic acid groups of the dicarboxylic acid. This process forms amide linkages, ultimately resulting in the polyamide chain. The research specifically demonstrates this with the synthesis of nylon 26 by reacting this compound with adipic acid [].

Q2: What spectroscopic data supports the successful synthesis of polyamides using this compound?

A: The research primarily utilizes infrared (IR) spectroscopy to confirm the formation of nylon 26 []. By comparing the IR spectrum of the synthesized polymer with an authentic sample of nylon 26, the researchers found a high degree of similarity. This similarity in the IR spectra indicates the presence of identical functional groups, confirming the successful synthesis of nylon 26 using this compound and adipic acid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)

![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)

![2-[(2-Methyl-3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1361299.png)

![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)